1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine
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Overview
Description
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a phenylethyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine typically involves the reaction of 4-chlorophenylpiperazine with phenylethyl halides under specific conditions. One common method includes:
Reaction with Phenylethyl Halides: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is investigated for its potential biological activities, including its interaction with biological targets such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine: Similar in structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
1-(4-fluorophenyl)-4-(2-phenylethyl)piperazine: Contains a fluorine atom, which can influence its reactivity and interaction with biological targets.
1-(4-bromophenyl)-4-(2-phenylethyl)piperazine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of piperazine derivatives in scientific research.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(2-phenylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c19-17-6-8-18(9-7-17)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMYXGLQJVLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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